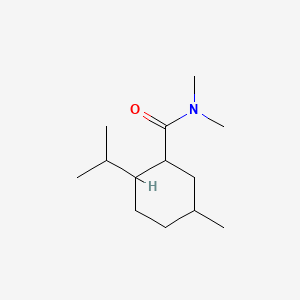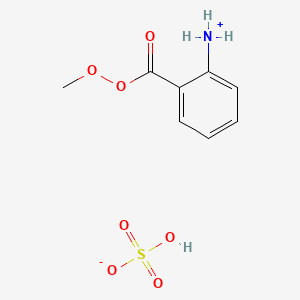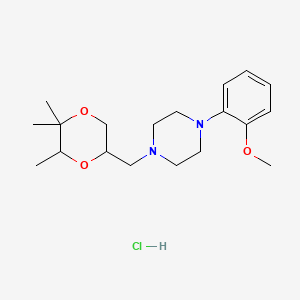
Piperazine, 1-(2-methoxyphenyl)-4-((5,5,6-trimethyl-1,4-dioxan-2-yl)methyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(2-methoxyphenyl)-4-((5,5,6-trimethyl-1,4-dioxan-2-yl)methyl)-, monohydrochloride is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, the synthetic route may involve:
Starting Materials: Piperazine, 2-methoxyphenyl derivative, and 5,5,6-trimethyl-1,4-dioxane.
Reaction Conditions: The reaction may be carried out in the presence of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., palladium on carbon) under reflux conditions.
Purification: The product is usually purified by recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides.
Reduction: Reduction reactions can modify the substituents on the piperazine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry
Piperazine derivatives are widely used in organic synthesis as intermediates for the preparation of more complex molecules.
Biology
In biological research, piperazine compounds are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine
Piperazine derivatives have been investigated for their therapeutic potential in treating conditions such as anxiety, depression, and parasitic infections.
Industry
In the industrial sector, piperazine compounds are used as corrosion inhibitors and in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of piperazine derivatives varies depending on their specific structure and target. Generally, these compounds can interact with various molecular targets, including:
Receptors: Binding to neurotransmitter receptors to modulate their activity.
Enzymes: Inhibiting enzyme activity by binding to the active site.
Ion Channels: Modulating ion channel function to alter cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound with a simple structure.
1-Phenylpiperazine: A derivative with a phenyl group attached to the piperazine ring.
1-Benzylpiperazine: A derivative with a benzyl group attached to the piperazine ring.
Uniqueness
The uniqueness of Piperazine, 1-(2-methoxyphenyl)-4-((5,5,6-trimethyl-1,4-dioxan-2-yl)methyl)-, monohydrochloride lies in its specific substituents, which may confer distinct pharmacological properties and applications compared to other piperazine derivatives.
Propiedades
Número CAS |
97306-36-0 |
|---|---|
Fórmula molecular |
C19H31ClN2O3 |
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-4-[(5,5,6-trimethyl-1,4-dioxan-2-yl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-15-19(2,3)23-14-16(24-15)13-20-9-11-21(12-10-20)17-7-5-6-8-18(17)22-4;/h5-8,15-16H,9-14H2,1-4H3;1H |
Clave InChI |
ZZNZMAMRCSVBPB-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OCC(O1)CN2CCN(CC2)C3=CC=CC=C3OC)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane](/img/structure/B12685404.png)
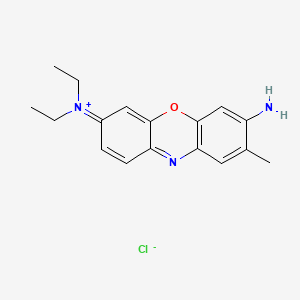

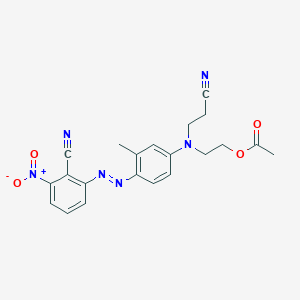
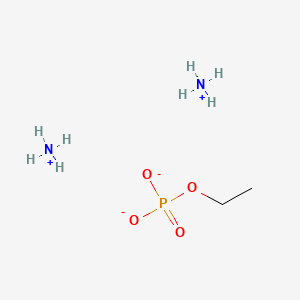

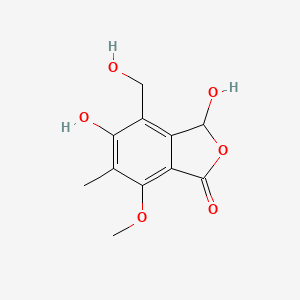
![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)

